molecular formula C16H18Cl2N4O B1662209 (R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride CAS No. 173897-44-4

(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride

Cat. No. B1662209
M. Wt: 353.2 g/mol
InChI Key: CKFHAVRPVZNMGT-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride, also known as (R)-PPB, is a pyrrolo[2,3-b]pyridine-based amide derivative that has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of the enzyme protein kinase A (PKA) and its ability to modulate the activity of several other proteins. In addition, (R)-PPB has been investigated for its ability to modulate a variety of biological processes, including inflammation, cell proliferation, and apoptosis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for (R)-PPB research.

Scientific Research Applications

Molecular Properties and Complex Compounds

The chemical structure of compounds like (R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride has been extensively studied for its intriguing properties and its potential in forming complex compounds. These studies have investigated the preparation procedures and properties of free organic compounds, including their protonated and/or deprotonated forms, and their complexation with various ligands. The structural, spectroscopic, magnetic, biological, and electrochemical properties of these compounds have been a significant focus of research, aiming to identify areas of potential interest for further investigation (Boča, Jameson, & Linert, 2011).

Role in Inhibition of Coagulation Factor Xa

Research has delved into the design of competitive, small-molecule inhibitors of coagulation Factor Xa, a field in which the chemical structure similar to (R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride has shown significant relevance. These inhibitors are explored as potential antithrombotic agents, with systematic developments leading to potent, orally bioavailable inhibitors with selective activity against serine proteases (Pauls, Ewing, & Choi-Sledeski, 2001).

Interaction with Dopamine Receptors in Memory Enhancement

The compound's analogs are explored for their role in memory processing, particularly focusing on their interaction with dopamine (DA) receptors. Studies suggest that the pro-cognitive effects of certain peptides, possibly mediated by such compounds, are significantly influenced by the interaction with DA receptors, indicating region-specific memory enhancement dependent on local DA receptor subpopulations (Braszko, 2010).

Central Nervous System (CNS) Applications

Exploration into functional chemical groups for synthesizing novel CNS-acting drugs has highlighted structures like (R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride. Research indicates that compounds with similar structures may exhibit a range of CNS effects, from depression to euphoria and convulsion, and may serve as lead molecules for compounds with CNS activity (Saganuwan, 2017).

properties

IUPAC Name

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O.2ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H/t10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFHAVRPVZNMGT-YQFADDPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609036
Record name 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride

CAS RN

173897-44-4
Record name 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride
Reactant of Route 2
(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride
Reactant of Route 3
(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride
Reactant of Route 4
(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride
Reactant of Route 5
(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride
Reactant of Route 6
(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride

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